5-Methyl-2-(1-piperidinyl)aniline
Overview
Description
5-Methyl-2-(1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Piperidine derivatives are crucial in the synthesis of highly functionalized compounds. For instance, acidic ionic liquids have facilitated the one-pot, pseudo five-component, diastereoselective synthesis of functionalized piperidine derivatives, demonstrating the versatility of these catalysts in organic synthesis (Shaterian & Azizi, 2013). Similarly, the development of efficient synthesis routes for pharmaceutical intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, underscores the significance of piperidine and aniline derivatives in synthesizing complex molecules (Kiricojevic et al., 2002).
Antimicrobial and Anticancer Applications
Piperidine and aniline derivatives have been explored for their potential antimicrobial and anticancer properties. Research has led to the synthesis of 1,3,5-triazine derivatives containing aniline, 4-hydroxy-N-methylquinolone, and different piperazine and piperidine moieties, with some exhibiting noteworthy antimicrobial activity (Patel et al., 2011). Moreover, (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have shown in vitro anticancer activity against various human cells, highlighting the therapeutic potential of these compounds (Subhash & Bhaskar, 2021).
Material Science and Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on metals, such as iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to explore the interaction of these derivatives with metal surfaces, offering insights into their potential as corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 5-methyl-2-(1-piperidinyl)aniline, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Mode of Action
Generally, the mode of action of a compound depends on its chemical structure and the nature of its target. Piperidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways .
Properties
IUPAC Name |
5-methyl-2-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRIKUXTCVQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589744 | |
Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91907-40-3 | |
Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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